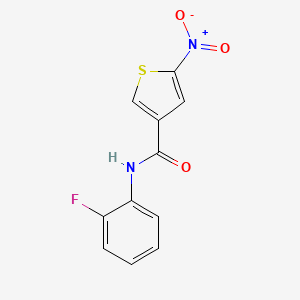

N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide

Description

Properties

CAS No. |

146795-37-1 |

|---|---|

Molecular Formula |

C11H7FN2O3S |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-5-nitrothiophene-3-carboxamide |

InChI |

InChI=1S/C11H7FN2O3S/c12-8-3-1-2-4-9(8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) |

InChI Key |

AAAZGXXMLCZMFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide typically involves two key steps:

- Functionalization of the thiophene ring to introduce the nitro group at the 5-position.

- Formation of the amide bond between the 3-thiophenecarboxylic acid derivative and 2-fluoroaniline.

This approach aligns with common methods for preparing thiophene carboxamide derivatives, utilizing carboxylic acid activation and subsequent coupling with an amine.

Carboxamide Formation via Carbodiimide-Mediated Coupling

A widely reported method for synthesizing thiophene carboxamides, including N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, is the carbodiimide-mediated coupling of the corresponding carboxylic acid with an amine.

Procedure Summary:

- The 5-nitro-3-thiophenecarboxylic acid (or its derivative) is dissolved in an aprotic solvent such as dichloromethane.

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added along with catalytic amounts of 4-dimethylaminopyridine (DMAP).

- The mixture is stirred under inert atmosphere (argon) at room temperature for 30 minutes to activate the acid.

- 2-Fluoroaniline is then added, and the reaction is allowed to proceed for up to 48 hours, monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is washed with acidic aqueous solution to remove excess amine and impurities.

- The crude product is purified by column chromatography using a dichloromethane:ethyl acetate solvent system (1:1) to yield the pure amide compound.

This method has been demonstrated to provide good yields and purity for thiophene carboxamide derivatives and is adaptable for the fluorinated aniline substrate.

Alternative Coupling Agents and Activation Methods

Other coupling agents and activation methods have been reported for similar compounds:

- Ethyl chloroformate or carbonyldiimidazole (CDI) can be used as activating agents to form reactive intermediates that facilitate amide bond formation.

- Catalysts such as 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine serve as nucleophilic activators to enhance coupling efficiency.

- The reaction is typically performed in solvents like isobutyl alcohol or tetrahydrofuran (THF) under reflux or room temperature conditions, depending on the reactivity of substrates.

Gewald Reaction and Multicomponent Approaches for Thiophene Core Synthesis

While the direct preparation of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide focuses on amide coupling, the thiophene core functionalized at the 3- and 5-positions can be synthesized via:

- Gewald reaction , a multicomponent condensation involving ketones, α-cyanoesters, and elemental sulfur to yield 2-aminothiophenes, which can be further modified.

- Subsequent nitration or substitution reactions introduce the nitro group at the 5-position.

- These methods provide access to the thiophene carboxylic acid intermediates required for amide formation.

Crystallization and Purification

For large-scale or industrial preparation, crystallization techniques are employed to isolate the final product with high purity:

- After coupling, the reaction mixture is concentrated and triturated with non-polar solvents such as ethyl acetate at controlled temperatures (-10 to 40 °C).

- Seed crystals may be added to induce crystallization.

- The solid is filtered and dried under vacuum to obtain the pure compound.

- Deprotection steps, if any protecting groups are used on the amine or acid, are performed via acid or base hydrolysis or catalytic hydrogenation depending on the protecting group type.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Thiophene carboxylic acid synthesis | Gewald reaction (ketone, α-cyanoester, sulfur) | Ethanol or DCM | Reflux or room temp | Several hours | Formation of thiophene core |

| Nitro group introduction | Nitration reagents (e.g., HNO3/H2SO4) | Suitable solvent | Controlled temp | Variable | Position selective nitration |

| Amide coupling | EDC, DMAP, 2-fluoroaniline | DCM, THF, or isobutyl alcohol | Room temp to reflux | 30 min to 48 hr | Carbodiimide-mediated coupling |

| Crystallization and purification | Ethyl acetate or non-polar solvents | Ethyl acetate | -10 to 40 °C | Hours | Seed crystals used to improve purity |

| Deprotection (if applicable) | Acid/base hydrolysis or catalytic hydrogenation | THF, MeOH, or aqueous | Reflux or room temp | 1 to several hours | Removal of protecting groups |

Research Findings and Observations

- The carbodiimide-mediated coupling using EDC and DMAP is the most reliable and commonly used method for preparing N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, offering high yields and purity.

- Reaction monitoring by TLC and purification via column chromatography ensure the removal of unreacted starting materials and side products.

- The use of inert atmosphere (argon or nitrogen) prevents oxidation or degradation of sensitive intermediates.

- Crystallization under controlled temperature conditions enhances the isolation of the compound in a form suitable for pharmaceutical applications.

- Alternative coupling agents like ethyl chloroformate or carbonyldiimidazole can be employed but may require additional optimization.

- The Gewald reaction and multicomponent approaches provide efficient routes to the thiophene core but are typically preliminary steps before amide formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The thiophene ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, appropriate solvents.

Coupling Reactions: Boronic acids, palladium catalyst, base, and solvent.

Major Products Formed

Reduction: Formation of N-(2-Fluorophenyl)-5-amino-3-thiophenecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group.

Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of fluorine on the phenyl ring (2- vs. 3- or 4-) affects electronic properties. For example, 2-fluorophenyl may induce steric hindrance or alter dipole moments compared to para-substituted analogs .

- Heterocyclic Core: Nitrothiophenes generally exhibit higher antibacterial activity, while nitrofurans are associated with carcinogenicity in animal models .

- Synthetic Efficiency : Purity and yield vary significantly. The 3,5-difluorophenyl analog achieved 99.05% purity via column chromatography, whereas nitrofuran derivatives had lower yields (67%) .

Antibacterial Activity

Nitrothiophene carboxamides, such as Compound 9 and the 3,5-difluorophenyl analog, are described as narrow-spectrum antibacterials. Their mechanism likely involves inhibition of bacterial enzymes like DNA gyrase or nitroreductases .

Carcinogenicity

Nitrofuran derivatives, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, induced bladder and renal pelvis carcinomas in rats and mice at doses as low as 0.188% in feed . While nitrothiophenes in the evidence lack carcinogenicity data, structural similarities to nitrofurans warrant caution in long-term toxicity studies.

Pharmacological Considerations

- Metabolism: Nitro groups are prone to reduction, generating reactive intermediates. This property is exploited in antibacterial activity but may contribute to genotoxicity in eukaryotic cells .

Q & A

Q. How can enantiomeric purity be ensured during synthesis?

- The compound lacks chiral centers, but impurities from asymmetric byproducts (e.g., during nitration) require chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase). For analogs with chirality, use asymmetric catalysis (e.g., BINAP ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.